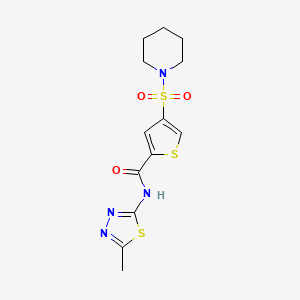
N-(4-ethoxyphenyl)-2,3-diphenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,3-diphenylacrylamide is a useful research compound. Its molecular formula is C23H21NO2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.157228913 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical and Electronic Properties
Aggregation-Induced Emission and Electroluminescence
Research has explored the optical properties of related compounds, such as carbazole and triphenylamine-substituted ethenes, which are synthesized for their unique aggregation-induced emission (AIE) characteristics. These compounds are nonemissive when dissolved but become highly emissive upon aggregation. They exhibit high solid-state fluorescence quantum yields, thermal stability, and mechanochromism, changing emission colors upon physical manipulation due to morphological changes between crystalline and amorphous states. This property has applications in fabricating multilayer light-emitting diodes (LEDs) that emit sky-blue light, demonstrating potential for optoelectronic device applications (Chan et al., 2014).
Catalytic Applications
Directed Arylation and Alkenylation
Another study focused on the catalytic potential of metal salts in the arylation, heteroarylation, and alkenylation of propionamides. Specifically, iron(III) and zinc(II) salts were used to catalyze the reaction of propionamides with organoborate reagents, demonstrating the role of organoiron(III) species in C-H activation and C-C bond formation. This indicates a potential application in developing new catalytic methods for organic synthesis (Ilies et al., 2017).
Environmental Impact and Degradation
Degradation of Alkylphenol Ethoxylates
Alkylphenol ethoxylates (APEOs) are non-ionic surfactants that degrade into more toxic and estrogenic compounds, such as nonylphenol and octylphenol. Studies have shown that these degradation products are present in wastewater treatment sludge and have the potential for environmental contamination through soil amendment. The research emphasizes the importance of understanding the environmental fate of these compounds to assess their impact on ecosystems and human health (Hawrelak et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-26-21-15-13-20(14-16-21)24-23(25)22(19-11-7-4-8-12-19)17-18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,24,25)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIGHMEFCUECQ-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)
![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)
![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)
![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)

